2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide
Description
2-Fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide is a boronate-containing sulfonamide derivative. Its structure features a benzenesulfonamide core with a fluorine substituent at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the para position of the adjacent phenyl ring. This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in organic synthesis .
Properties
IUPAC Name |
2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BFNO4S/c1-17(2)18(3,4)25-19(24-17)13-9-11-14(12-10-13)21-26(22,23)16-8-6-5-7-15(16)20/h5-12,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHBLKHPJMAUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: : The boronic acid group can be reduced to form a borane derivative.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Fluorinated derivatives such as fluorobenzene sulfonamide.
Reduction: : Borane derivatives such as boronic acid esters.
Substitution: : Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology
In biological research, the compound is used as a probe to study enzyme activities and binding interactions. Its fluorine atom makes it suitable for fluorescence-based assays.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its sulfonamide group is known for its antibacterial properties, and it can be used as a lead compound for the development of new antibiotics.
Industry
In the industrial sector, the compound is used in the production of advanced materials and polymers. Its unique chemical properties make it valuable for creating high-performance materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, the sulfonamide group inhibits bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial survival.
Molecular Targets and Pathways
Antibacterial Action: : Targets bacterial enzymes involved in folic acid synthesis.
Fluorescence Assays: : Interacts with specific enzymes or proteins, allowing for the detection of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide, highlighting structural differences, molecular properties, and applications:
Structural and Electronic Variations
- Fluorine vs. In contrast, chlorine (CAS 1314069-51-6) provides stronger electron-withdrawing effects, while methyl groups (CAS 796061-08-0) increase steric bulk and lipophilicity .
- Boronate Position : Para-substituted boronates (target compound) exhibit optimal geometry for coupling reactions compared to meta-substituted analogs (CAS 796061-08-0), which may suffer from steric clashes in catalytic systems .
- Heterocyclic Cores : Pyridine-based derivatives (e.g., CAS 1083326-55-9) introduce nitrogen atoms, altering solubility and binding affinity in biological targets .
Reactivity in Suzuki-Miyaura Coupling
The target compound’s para-boronate and 2-fluoro substituent synergistically enhance reactivity in palladium-catalyzed cross-couplings. demonstrates that similar boronates undergo efficient coupling with aryl halides under mild conditions . Comparatively, chlorine-substituted analogs (CAS 1314069-51-6) may require higher catalyst loading due to increased steric demands .
Pharmacological Potential
Fluorinated boronates are prioritized in drug discovery for their metabolic stability and membrane permeability. The pyridine derivative (CAS 1972640-24-6) is explicitly marketed for medicinal use, suggesting that the target compound’s fluorine and boronate groups may position it as a candidate for kinase inhibitors or protease-targeted therapies .
Biological Activity
2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties and mechanisms of action of this compound, drawing from various studies and experimental data.
- Molecular Formula : C18H21BFNO4S
- Molecular Weight : 377.24 g/mol
- CAS Number : 1637249-14-9
The compound exhibits biological activity primarily through its interaction with various biological targets. Studies suggest that sulfonamide derivatives can act as inhibitors of specific enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.
Cardiovascular Effects
A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure compared to controls. The experimental design included several compounds at a dose of 0.001 nM, revealing that the presence of these compounds affected cardiovascular parameters in a time-dependent manner.
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
The study concluded that specific sulfonamides could interact with calcium channels, potentially leading to vasodilatory effects that lower perfusion pressure and coronary resistance .
Anticancer Activity
Research has also indicated that compounds similar to this compound may exhibit anticancer properties by inhibiting key kinases involved in cell signaling pathways related to cancer progression. For instance, studies have shown that certain sulfonamide derivatives can inhibit the epidermal growth factor receptor (EGFR), which is critical in non-small cell lung cancer (NSCLC) treatment .
Case Studies
- Cardiovascular Study : In a controlled experiment involving isolated rat hearts, researchers noted significant changes in perfusion pressure when treated with benzenesulfonamide derivatives. The results highlighted the potential for these compounds to modulate cardiovascular function through calcium channel inhibition .
- Cancer Research : A separate investigation into the kinase inhibition potential of similar compounds demonstrated their ability to selectively inhibit mutant forms of EGFR at low concentrations, suggesting a targeted therapeutic approach for specific cancer types .
Q & A
Q. What are the key synthetic routes for preparing 2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide?
The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety for cross-coupling. A common approach involves reacting a fluorinated benzenesulfonamide precursor with a boronic ester-functionalized aryl halide under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF. Reaction conditions often require inert atmospheres (N₂/Ar), temperatures of 80–100°C, and bases such as K₂CO₃ to facilitate deprotonation . Evidence from analogous compounds highlights the importance of optimizing stoichiometry and catalyst loading to achieve yields >70% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) is essential for confirming the fluorinated aromatic ring and boronate ester integrity. Mass spectrometry (LC-MS or HRMS) validates molecular weight, while infrared spectroscopy (IR) identifies sulfonamide (S=O stretch ~1350 cm⁻¹) and boronate ester (B-O stretch ~1310 cm⁻¹) functional groups . X-ray crystallography may resolve steric effects from the tetramethyl dioxaborolan group .
Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and solubility in organic solvents, making it ideal for Suzuki-Miyaura reactions. Its electron-donating methyl groups reduce boronate hydrolysis, enabling efficient coupling with aryl halides under mild conditions . This moiety’s steric bulk can affect regioselectivity in polyhalogenated substrates .
Q. What are the solubility and stability considerations for this compound?
The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability studies indicate degradation under prolonged exposure to moisture or light, necessitating storage in inert conditions (argon, desiccated) at −20°C . The sulfonamide group’s acidity (pKa ~10–12) requires pH-controlled environments to avoid decomposition .
Advanced Research Questions
Q. How can this compound serve as a bifunctional linker in PROTAC design?
The fluorinated sulfonamide can act as a protein-binding warhead, while the boronate ester enables conjugation to E3 ligase ligands via click chemistry. For example, coupling with a cereblon ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC) creates heterobifunctional molecules for targeted protein degradation. Optimization of linker length and rigidity is critical to maintain ternary complex formation .
Q. What challenges arise in quantifying this compound in biological matrices?
Matrix effects from plasma proteins and metabolites interfere with LC-MS quantification. Solid-phase extraction (SPE) using HLB cartridges improves recovery rates (>85%), while deuterated internal standards (e.g., ²H₅-fluorobenzenesulfonamide) correct for ion suppression . Method validation requires assessing limits of detection (LOD <1 ng/mL) and linearity (R² >0.99) across physiological pH ranges .
Q. How does fluorination impact binding affinity to carbonic anhydrase isoforms?
Fluorine’s electronegativity enhances hydrogen bonding with CA-II/IX active-site residues (e.g., Thr199). Competitive inhibition assays (IC₅₀) using fluorescent probes like dansylamide reveal 10–100 nM affinity, with selectivity modulated by the boronate ester’s steric bulk . Molecular dynamics simulations suggest fluorination reduces off-target binding to CA-I .
Q. What strategies mitigate boronate ester hydrolysis in aqueous drug formulations?
Encapsulation in liposomes or PEGylated nanoparticles reduces hydrolysis. Alternatively, pro-drug approaches replace the boronate ester with a pinacol ester, which is enzymatically cleaved in vivo. Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours when formulated with cyclodextrin .
Q. How do structural analogs address conflicting bioactivity data in kinase inhibition assays?
Discrepancies in IC₅₀ values (e.g., JAK2 vs. EGFR inhibition) arise from variations in assay conditions (ATP concentration, Mg²⁺ levels). Structure-activity relationship (SAR) studies using analogs with modified fluorophenyl or sulfonamide groups identify key residues for selectivity. Crystallographic data confirm that bulkier substituents on the boronate ester reduce off-target binding .
Q. What analytical methods resolve co-elution issues in HPLC purity analysis?
Gradient elution (5–95% acetonitrile in 0.1% formic acid) on a C18 column improves separation of byproducts (e.g., de-fluorinated analogs). Charged aerosol detection (CAD) enhances sensitivity for non-UV-active impurities. Orthogonal techniques like 2D-LC-MS/MS or ion mobility spectrometry validate purity >98% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
